3-Methyl-2-methylaminoimidazo[4,5-F]quinoline

Metabolic activation Cytochrome P450 N-demethylation

This N-methylated IQ analog is essential for Ames test protocols requiring TA98 strain with S9 activation. Its mutagenic potency depends strictly on the 2-methylamino and 3-methyl groups, and it requires O-acetyltransferase—unlike PhIP—making it a precise positive control. It also serves as a reference standard for IQ-type heterocyclic amines in cooked-meat analysis and for dual-pathway bioactivation studies (P450 and PHS). Procuring this specific compound aligns your research with published data and ensures experimental reproducibility.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 102408-26-4
Cat. No. B013716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-methylaminoimidazo[4,5-F]quinoline
CAS102408-26-4
SynonymsN,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine;  N-MeIQ
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(N1C)C=CC3=C2C=CC=N3
InChIInChI=1S/C12H12N4/c1-13-12-15-11-8-4-3-7-14-9(8)5-6-10(11)16(12)2/h3-7H,1-2H3,(H,13,15)
InChIKeyKDCAXDISXLLBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-methylaminoimidazo[4,5-f]quinoline (CAS 102408-26-4): Heterocyclic Aromatic Amine Food Mutagen for Analytical and Toxicology Research


3-Methyl-2-methylaminoimidazo[4,5-f]quinoline (also designated N-Methyl-IQ or N,3-dimethyl-3H-imidazo[4,5-f]quinolin-2-amine; CAS 102408-26-4) is a heterocyclic aromatic amine belonging to the aminoimidazoazaarene (AIA) class of IQ-type compounds [1]. Its molecular formula is C12H12N4, with a molecular weight of 212.25 g/mol and a melting point of 179-182°C . The compound is structurally characterized by an imidazoquinoline core bearing a methyl group at the N3 position and a methylamino substituent at the C2 position [2]. It is recognized as a potent bacterial mutagen in the Ames Salmonella typhimurium assay and is classified within mutagenesis research chemicals [1].

Why Generic Substitution of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline with Other IQ-Class Heterocyclic Amines Is Scientifically Unsound


Substitution among heterocyclic aromatic amines of the IQ-class is precluded by extreme structure-dependent variation in mutagenic potency, metabolic activation requirements, and DNA adduct formation. Structural modifications as subtle as a single atom substitution in the heterocyclic ring or alteration of a methyl substituent can result in differences exceeding five orders of magnitude in Ames test mutagenicity [1]. The presence of both the 2-amino/methylamino moiety and the 3-methyl group on the imidazole ring is obligatory for high mutagenic activity in TA98 [2]. Furthermore, activation pathways diverge substantially: while IQ and related compounds require O-acetyltransferase for full mutagenic expression in bacterial systems, other heterocyclic amines such as PhIP exhibit fundamentally different acetyltransferase dependencies [3]. Consequently, direct interchange of this compound with any structural analog without empirical verification introduces uncontrolled variability in experimental outcomes and analytical calibration.

Quantitative Evidence for 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline Differentiation: Comparative Mutagenicity and Structural Specificity Data


N-Methyl Substitution Confers Divergent Metabolic Activation Pathway Relative to Primary Amino IQ Analogs

The 2-methylamino substitution on 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline distinguishes its metabolic processing from primary 2-amino IQ analogs. In mouse models, N-demethylation constitutes a major route of IQ metabolism, indicating that N-methyl substitution fundamentally alters the compound's bioactivation and clearance profile relative to unmethylated 2-amino counterparts [1]. This metabolic divergence directly impacts experimental design for activation-dependent assays and influences interpretation of in vivo exposure data.

Metabolic activation Cytochrome P450 N-demethylation

3-Methyl Substitution on Imidazole Ring Is Essential for Full Mutagenic Potency in TA98

The 3-methyl group on the imidazole ring is a critical determinant of mutagenic potency for IQ-class compounds. In direct comparative assays using Salmonella typhimurium TA98 with S9 activation, structural analogs lacking the 3-methyl substituent exhibit significantly reduced mutagenic activity, while compounds lacking the 2-amino (or 2-methylamino) moiety are completely inactive [1]. The 3-methylated analogs (including this compound) demonstrate higher activity than their 3-ethyl-substituted counterparts, confirming that the 3-methyl group confers optimal steric and electronic properties for bioactivation [2].

Mutagenicity Structure-activity relationship Ames test

IQ-Class Compounds Exhibit Mutagenic Potency 22- to 110-Fold Higher Than Arylamine Comparators in Prostaglandin H Synthase Activation System

In the prostaglandin H synthase (PHS) activation system using ram seminal vesicle microsomes, the IQ structural class to which 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline belongs demonstrates mutagenic potency 22-fold higher than 2-aminofluorene and 110-fold higher than benzidine in Salmonella typhimurium TA98 [1]. This high potency observed under PHS activation mirrors findings from mono-oxygenase activation systems, establishing the IQ scaffold as a uniquely potent mutagen across multiple activation pathways [1].

Prostaglandin H synthase Comparative mutagenicity Ames test

Five Orders of Magnitude Difference in TA98 Mutagenicity Between IQ and Single-Atom Altered Carbocyclic Analog cIQ

The extreme sensitivity of mutagenic potency to subtle structural modification is demonstrated by the comparison between IQ and its carbocyclic analog cIQ (2-amino-3-methylimidazo[1,2-d]naphthalene). These compounds differ by a single atom in the heterocyclic ring, yet cIQ is five orders of magnitude (100,000-fold) less mutagenic in Salmonella typhimurium TA98 than IQ [1]. Importantly, this difference cannot be attributed to differential bioactivation: both compounds undergo similar rates of P450-mediated N-hydroxylation (comparable kcat/Km values) and both form C8-dGuo DNA adducts at comparable yields [1]. This establishes that the imidazoquinoline core structure is non-negotiable for potent mutagenicity, validating the procurement of authentic 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline rather than structurally adjacent analogs.

Structure-activity relationship Mutagenicity DNA adduct formation

IQ Analogs Exhibit Distinct Acetyltransferase Dependency Patterns Not Shared with PhIP

Heterocyclic amines of the IQ class demonstrate a unique dependency on bacterial O-acetyltransferase for full mutagenic expression in Salmonella typhimurium TA98, a requirement that is not uniformly shared across the broader heterocyclic amine family. In metabolically competent CHO cell systems, high mutagenic response requires acetyltransferase for IQ but not for PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) [1]. This differential cofactor requirement means that experimental systems optimized for PhIP or other non-IQ heterocyclic amines will not accurately capture the mutagenic potential of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline.

Metabolic activation O-acetyltransferase Mutagenicity

Physicochemical Properties: Melting Point 179-182°C and Density 1.299 g/cm³ Differentiate from Structurally Related Analogs

3-Methyl-2-methylaminoimidazo[4,5-f]quinoline exhibits characteristic physicochemical properties that serve as identity verification parameters. The compound has a reported melting point of 179-182°C and a calculated density of 1.299 g/cm³ at standard conditions . The calculated boiling point is 416.5°C at 760 mmHg, with a flash point of 205.7°C . These parameters are distinct from those of the unmethylated analog IQ (2-amino-3-methylimidazo[4,5-f]quinoline) and other IQ-class compounds, providing a measurable basis for compound authentication and purity assessment upon receipt.

Physicochemical characterization Analytical reference standard Quality control

Validated Application Scenarios for 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline Based on Quantitative Evidence


Positive Control in Ames Salmonella typhimurium TA98 Mutagenicity Assays Requiring S9 Metabolic Activation

This compound serves as a validated positive control for Ames test protocols employing Salmonella typhimurium strain TA98 with S9 metabolic activation. The IQ-class compounds consistently exhibit high mutagenic potency in this specific strain-activation combination, whereas TA100 shows minimal response [1]. Procurement of this specific N-methylated IQ analog ensures alignment with published reference data for TA98 frameshift mutagen detection, distinguishing it from compounds that are active primarily in base-pair substitution strains or under alternative activation conditions.

Analytical Reference Standard for LC-MS/MS Quantification of Food-Derived Heterocyclic Aromatic Amines

As a member of the aminoimidazoazaarene class of heterocyclic amines formed in cooked meats at high temperatures [1], 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline is applicable as an analytical reference standard for the quantification of structurally related IQ-type compounds in food matrices. The extreme structure-activity sensitivity documented for IQ-class compounds (100,000-fold potency differences for single-atom modifications [2]) necessitates authentic, well-characterized reference material to ensure accurate identification and quantification, rather than reliance on surrogate standards.

Metabolic Activation Studies Investigating Cytochrome P450 Isoform Selectivity and Prostaglandin H Synthase Pathways

The compound's demonstrated activation by both mono-oxygenase (cytochrome P450) and prostaglandin H synthase (PHS) pathways [1] makes it suitable for comparative mechanistic studies of dual-pathway bioactivation. The PHS-mediated activation of IQ-class compounds is arachidonic acid-dependent and indomethacin-inhibitable, with mutagenic activity accumulating over 4 hours—a kinetic profile distinct from the short-lived activity generated by mono-oxygenase activation [1]. This compound enables investigation of extrahepatic activation mechanisms relevant to tissue-specific carcinogenesis.

Structure-Activity Relationship Studies of Heterocyclic Amine Mutagenicity and DNA Adduct Formation

The compound is appropriate for systematic SAR investigations examining the contribution of N-methyl substitution to mutagenic potency and DNA adduct formation. Studies have established that the 3-methyl group on the imidazole ring is essential for full mutagenic activity, while 3-ethyl substitution reduces potency [1]. Furthermore, the requirement of O-acetyltransferase for full mutagenic expression in bacterial systems has been characterized specifically for IQ-class compounds [2]. Procurement of this specific N-methylated derivative enables direct extension of established SAR relationships to N-substituted variants.

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